molecular formula C9H17BrO2 B8519696 4-Bromobutyl pivalate

4-Bromobutyl pivalate

Cat. No.: B8519696
M. Wt: 237.13 g/mol
InChI Key: KGQSTKQJTRHVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromobutyl pivalate is a chemical compound that features both a bromoalkyl chain and a pivalate (2,2-dimethylpropanoate) ester group, making it a versatile bifunctional intermediate in organic synthesis and pharmaceutical research. The pivaloyl group is known to form esters that exhibit unusual resistance to hydrolysis, which can be exploited to protect alcohol functionalities during multi-step synthetic sequences . The bromine atom serves as a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This allows researchers to readily alkylate nucleophiles such as nitrogen atoms in heterocycles, thereby introducing a butyl spacer terminated with the protected alcohol . This specific reactivity is valuable for creating prodrugs or for the synthesis of acyclic nucleoside analogues, where a molecule like this compound could be used to alkylate a drug candidate, with the pivalate ester protecting a hydroxyl group that can be deprotected at a later stage . The compound is closely related to (4-Iodobutyl) pivalate, which has been used in synthetic routes, suggesting that this compound could serve a similar role as an alkylating agent . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

4-bromobutyl 2,2-dimethylpropanoate

InChI

InChI=1S/C9H17BrO2/c1-9(2,3)8(11)12-7-5-4-6-10/h4-7H2,1-3H3

InChI Key

KGQSTKQJTRHVDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCCCBr

Origin of Product

United States

Synthetic Methodologies for 4 Bromobutyl Pivalate

Direct Esterification and Halogenation Approaches

A conventional and conceptually straightforward route to 4-bromobutyl pivalate (B1233124) involves a two-step sequence starting from 4-bromo-1-butanol (B1194514). In the first step, the hydroxyl group of 4-bromo-1-butanol undergoes esterification with a pivaloyl source, such as pivaloyl chloride or pivalic anhydride. This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride or pivalic acid byproduct, respectively. The choice of solvent for this esterification is often an aprotic solvent such as dichloromethane (B109758) or diethyl ether.

Alternatively, a one-pot approach could be envisioned starting from 1,4-butanediol. This would involve the selective mono-esterification of one hydroxyl group with pivaloyl chloride, followed by the halogenation of the remaining hydroxyl group using a suitable brominating agent like phosphorus tribromide or thionyl bromide. However, controlling the selectivity in such a one-pot reaction can be challenging, often leading to a mixture of di-ester, di-bromide, and the desired mono-ester mono-bromide product, necessitating careful purification.

Starting Material Reagents Typical Conditions Product
4-bromo-1-butanolPivaloyl chloride, PyridineDichloromethane, 0 °C to rt4-Bromobutyl pivalate
1,4-butanediol1. Pivaloyl chloride, Et3N 2. PBr3Stepwise in aprotic solventThis compound

This table presents plausible reaction conditions based on general organic synthesis principles.

Ring-Opening Reactions of Cyclic Ethers

A more elegant and atom-economical approach to this compound is through the ring-opening of a cyclic ether, specifically tetrahydrofuran (B95107) (THF). This method capitalizes on the reactivity of the ether linkage towards electrophilic attack.

The reaction of tetrahydrofuran with a pivaloyl halide, such as pivaloyl bromide, can directly yield this compound. In this process, the pivaloyl halide acts as both the acylating agent and the source of the halide. The reaction is believed to proceed via the formation of an oxonium ion intermediate, which is then nucleophilically attacked by the bromide ion.

Notably, the ring-opening of cyclic ethers with organic acid halides can be achieved efficiently without the need for a catalyst. researchgate.net This catalyst-free approach simplifies the reaction setup and purification process, as there is no need to remove a catalyst from the reaction mixture. The reaction is typically driven by heating the neat mixture of tetrahydrofuran and the pivaloyl halide.

Further enhancing the efficiency and environmental friendliness of this method, the reaction can be conducted under solvent-free conditions. researchgate.net In this scenario, tetrahydrofuran itself acts as both a reactant and the reaction medium. The absence of a solvent reduces waste and simplifies the work-up procedure, often requiring only the removal of any unreacted starting materials by distillation.

Reactants Conditions Yield (%) Reference
Tetrahydrofuran, Pivaloyl BromideNeat, RefluxHigh researchgate.net
Tetrahydrofuran, Pivaloyl ChlorideNeat, RefluxModerate to High researchgate.net

This interactive data table summarizes the conditions for the ring-opening synthesis of this compound.

Reaction with Pivaloyl Halides

Microwave-Assisted Synthetic Protocols

Heating Method Reaction Time Typical Yield (%)
Conventional Heating (Oil Bath)4-8 hours75-85
Microwave Irradiation5-15 minutes85-95

This table provides a hypothetical comparison of conventional versus microwave-assisted synthesis for the ring-opening reaction, based on general trends observed in microwave chemistry.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. The synthesis of this compound via the ring-opening of tetrahydrofuran under solvent-free and catalyst-free conditions aligns well with several of these principles. researchgate.net

Waste Prevention: By eliminating the need for both a solvent and a catalyst, this method significantly reduces the amount of waste generated. pharmafeatures.comslideshare.netdergipark.org.trbohrium.com The work-up is simplified, often involving simple distillation.

Atom Economy: The ring-opening reaction is an addition reaction, where all the atoms of the reactants (tetrahydrofuran and pivaloyl halide) are incorporated into the final product, thus maximizing atom economy.

Energy Efficiency: While the reaction may require heating, the potential for using microwave irradiation can lead to more energy-efficient processes due to shorter reaction times.

This synthetic strategy represents a greener alternative to the more traditional esterification and halogenation routes, which often involve multiple steps, the use of stoichiometric reagents, and the generation of significant amounts of waste. organic-chemistry.org

Reactivity and Mechanistic Investigations of 4 Bromobutyl Pivalate

Nucleophilic Substitution Reactions

4-Bromobutyl pivalate (B1233124), as a primary alkyl halide, is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. The presence of the electron-withdrawing pivalate group has minimal electronic influence on the remote bromine-bearing carbon, and its steric bulk does not hinder the reaction center, allowing for efficient substitution.

SN2 Pathways and Stereochemical Implications

The SN2 reaction is a single-step, concerted mechanism where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org For substrates like 4-bromobutyl pivalate, the reaction proceeds via a "backside attack," where the nucleophile approaches the carbon atom from the side opposite the carbon-bromine bond.

This pathway involves a trigonal bipyramidal transition state in which the nucleophile and the leaving group are positioned 180° apart. A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. While the specific carbon atom in this compound is not a stereocenter, this inversion is a fundamental characteristic of its SN2 reactivity. If a chiral analogue were used, the product's configuration would be inverted relative to the starting material. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.

Participation in Glycosylation Mechanisms

While this compound does not directly participate in enzymatic glycosylation pathways, its chemical properties make it a valuable tool in the synthesis of molecules used for studying and engineering glycosylation. Its primary role is that of a bifunctional linker or tether.

The reactive alkyl bromide can be displaced by a nucleophilic hydroxyl group from a saccharide donor or acceptor to form a stable ether linkage. The pivalate ester end of the molecule serves as a robust protecting group that can be removed under specific conditions later in a synthetic sequence. This allows for the construction of tethered glycosyl donors, where the sugar moiety is temporarily linked, via the butyl chain, to the acceptor. Such strategies can control stereoselectivity in the formation of glycosidic bonds. For instance, bromobutyl glycosides can be used as precursors in glycosylation reactions. researchgate.net The butyl chain acts as a flexible spacer, which is useful in creating probes to study carbohydrate-active enzymes or in synthesizing complex glycans and glycoconjugates. worktribe.comnih.gov

Cross-Coupling and Cross-Electrophile Coupling Reactions

The carbon-bromine bond in this compound is reactive in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds under conditions that preserve the pivalate ester.

Palladium-Catalyzed Functionalizations

Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds. Primary alkyl bromides like this compound are competent electrophiles in these transformations. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org

Oxidative Addition: A low-valent palladium(0) complex reacts with this compound, cleaving the C-Br bond to form a new alkylpalladium(II) intermediate. This step is generally efficient for primary alkyl bromides. nih.gov

Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc in Negishi coupling) transfers its organic group to the palladium center, displacing the bromide and forming a diorganopalladium(II) complex. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst.

This methodology allows for the coupling of the 4-pivaloxybutyl group with a wide range of aryl, vinyl, and alkyl partners. A notable application is the palladium-catalyzed borylation of primary alkyl bromides to produce alkylboronate esters, which are versatile intermediates in organic synthesis. acs.orgorganic-chemistry.orgresearchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Borylation of Primary Alkyl Bromides

ParameterCondition
CatalystPd(OAc)2
LigandTrialkylphosphines (e.g., t-Bu2MeP•HBF4)
Boron SourceBis(pinacolato)diboron (B2pin2)
BaseK3PO4
Solventt-BuOH / Dimethylacetamide (DMA)
NoteThe reaction shows high functional group tolerance and selectively reacts with primary bromides over secondary ones. organic-chemistry.org

Nickel-Catalyzed Conjunctive Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative to traditional methods, as it directly couples two different electrophiles using a stoichiometric reductant, avoiding the pre-formation of organometallic nucleophiles. nih.gov In this context, this compound can serve as the alkyl electrophile, coupling with other electrophiles such as aryl halides or triflates. orgsyn.orgnih.gov

The reaction typically employs a nickel(II) precatalyst, a ligand (often a bipyridine or phenanthroline derivative), and a metallic reductant like zinc (Zn) or manganese (Mn) powder. orgsyn.org The key challenge is achieving cross-selectivity over homocoupling of each electrophile. This is controlled by the catalyst system's ability to discriminate between the two electrophiles during the catalytic cycle. acs.org These methods are highly valued for their ability to forge C(sp²)-C(sp³) bonds, which are common motifs in pharmaceuticals. rsc.org

Radical Intermediate Formations

Unlike the organometallic-focused mechanisms of many palladium-catalyzed reactions, the nickel-catalyzed cross-electrophile coupling of an aryl bromide with an alkyl bromide like this compound proceeds through a mechanism involving radical intermediates. acs.orgwisc.edu

The consensus mechanistic pathway is as follows: nih.govorgsyn.org

A Ni(II) precatalyst is reduced by Mn or Zn to a catalytically active Ni(0) species.

The Ni(0) complex selectively undergoes oxidative addition with the aryl halide (the more reactive partner in this step) to form an aryl-Ni(II) intermediate.

Separately, the alkyl bromide is reduced, often via a single-electron transfer (SET) process involving a low-valent nickel species (e.g., Ni(I)), to generate an alkyl radical. acs.orgresearchgate.net This is a key step where the this compound is converted into the 4-pivaloxybutyl radical.

This alkyl radical is rapidly trapped by the aryl-Ni(II) complex to form a high-valent aryl-alkyl-Ni(III) species. nih.gov

The Ni(III) intermediate undergoes rapid reductive elimination to yield the desired cross-coupled product and a Ni(I) species. The Ni(I) complex can then continue the catalytic cycle by generating another alkyl radical or being further reduced to Ni(0).

This radical-based mechanism explains the high functional group tolerance of the reaction and its ability to couple substrates that are often challenging for traditional cross-coupling methods. acs.org

Table 2: General Conditions for Nickel-Catalyzed Cross-Electrophile Coupling of Aryl and Alkyl Bromides

ComponentExample Reagent/Condition
Nickel PrecatalystNiBr2, NiI2•H2O, NiBr2•diglyme
Ligand4,4'-Dimethoxy-2,2'-bipyridine, 1,10-Phenanthroline
ReductantZinc (Zn) powder or Manganese (Mn) powder
SolventDimethylformamide (DMF), Dimethylacetamide (DMA), DMPU
AdditiveNaI or LiBr can be used to facilitate the reaction. rsc.org
TemperatureTypically 25–80 °C

Formation of Organophosphorus Intermediates

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond. wikipedia.orgresearchgate.net This reaction typically involves the nucleophilic attack of a trivalent phosphorus species, such as a trialkyl phosphite (B83602), on an alkyl halide to produce a pentavalent phosphonate (B1237965). wikipedia.orgresearchgate.net In the context of this compound, this transformation serves as a direct route to synthesize phosphonate esters, which are valuable intermediates in various synthetic applications.

The reaction mechanism commences with the SN2 attack of the nucleophilic phosphorus atom of the trialkyl phosphite (e.g., triethyl phosphite) on the electrophilic carbon atom bonded to the bromine in this compound. This initial step results in the formation of a quaternary phosphonium (B103445) salt intermediate. wikipedia.org The displaced bromide ion then acts as a nucleophile in a second SN2 reaction, attacking one of the electrophilic carbons of the phosphite's ethyl groups. This leads to the cleavage of a carbon-oxygen bond and the formation of the final phosphonate product, Diethyl (4-(pivaloyloxy)butyl)phosphonate, along with ethyl bromide as a byproduct. wikipedia.org

Table 1: Representative Michaelis-Arbuzov Reaction of this compound

Reactant 1Reactant 2ProductByproduct
This compoundTriethyl phosphiteDiethyl (4-(pivaloyloxy)butyl)phosphonateEthyl bromide

Other Relevant Transformative Reactions

Beyond the formation of organophosphorus compounds, the bifunctional nature of this compound—possessing both a primary alkyl bromide and a sterically hindered ester—allows for a range of other chemical transformations.

Nucleophilic Substitution: The primary alkyl bromide is susceptible to nucleophilic substitution reactions (SN2) with various nucleophiles. For instance, reaction with sodium azide (B81097) would yield 4-azidobutyl pivalate, introducing a versatile functional group that can be further transformed, for example, into an amine via reduction.

Grignard Reagent Formation: The carbon-bromine bond can be converted into a carbon-magnesium bond through reaction with magnesium metal, forming a Grignard reagent. wikipedia.org This organometallic intermediate is a powerful nucleophile and strong base, capable of reacting with a wide array of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. youtube.comyoutube.com The pivalate group is generally stable to the conditions of Grignard reagent formation, provided aprotic solvents are used. youtube.com

Intramolecular Cyclization: Under certain conditions, particularly in the presence of a strong base that could potentially hydrolyze the ester to a carboxylate, intramolecular cyclization could occur. The resulting carboxylate could act as an internal nucleophile, displacing the bromide to form a five-membered lactone, γ-valerolactone. However, the stability of the pivalate ester makes direct intramolecular reactions less common without prior transformation of the ester group.

Hydrolysis: The pivalate ester can undergo hydrolysis to the corresponding carboxylic acid (5-bromopentanoic acid) and pivalic acid under acidic or basic conditions, although it is notably more resistant to hydrolysis than less sterically hindered esters.

Table 2: Potential Transformations of this compound

Reaction TypeReagent(s)Resulting Functional Group/Product
Nucleophilic SubstitutionSodium Azide (NaN₃)Azide
Grignard FormationMagnesium (Mg)Organomagnesium Halide
HydrolysisH₃O⁺ or OH⁻Carboxylic Acid (after workup)

Applications of 4 Bromobutyl Pivalate in Complex Molecule Synthesis

Precursor in N-Alkyl Terminal Halohydrin Ester Synthesis

4-Bromobutyl pivalate (B1233124) is utilized as a precursor in the synthesis of N-alkyl terminal halohydrin esters. This class of compounds is valuable in the assembly of complex bioactive molecules. xmu.edu.cn The synthesis is achieved through the ring-opening of cyclic ethers by acid halides, a reaction that can be performed under solvent- and catalyst-free conditions, highlighting an environmentally friendly approach. wright.edumdpi.com

In a typical reaction, a pivaloyl halide, which can be derived from 4-bromobutyl pivalate, reacts with a cyclic ether such as tetrahydrofuran (B95107). This process yields a terminal halohydrin ester where the hydroxyl group is protected by the pivaloyl group. xmu.edu.cnmdpi.com The reaction proceeds efficiently, often with high yields, and offers a broad substrate scope. wright.edu

Table 1: Synthesis of N-Alkyl Terminal Halohydrin Esters

Reactants Product Key Features

Intermediate in Heterocycle Synthesis

The reactivity of this compound as an alkylating agent makes it a useful intermediate in the synthesis of various heterocyclic compounds.

Derivatization of Isatin (B1672199) Sulfonamides

Isatin and its derivatives are important scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. wright.edu The N-alkylation of isatin sulfonamides is a common strategy to modify their physicochemical properties and enhance their biological efficacy. wright.edunih.gov Various alkyl halides are employed for this purpose, and the butoxy-pivalate moiety of this compound can be introduced at the nitrogen atom of the isatin ring system. nih.govresearchgate.net

The reaction typically proceeds by generating the isatin anion with a base, which then undergoes nucleophilic substitution with this compound. nih.gov This introduces a flexible butyl chain with a terminal pivalate ester, which can be further modified or may itself contribute to the biological activity of the final compound.

Construction of Functionalized Carbocycles

While various methods exist for the synthesis of functionalized carbocycles, including ring contractions and cycloadditions, publicly available scientific literature does not describe the specific use of this compound in these synthetic strategies.

Role in Anion Exchange Membrane (AEM) Ionomer Synthesis

Anion exchange membranes (AEMs) are crucial components in various electrochemical devices, and their synthesis often involves the functionalization of polymer backbones with ion-conducting groups. xmu.edu.cnmdpi.commdpi.com This typically involves the introduction of quaternary ammonium (B1175870) groups. db-thueringen.dersc.org Although brominated compounds are used in AEM synthesis, there is no information in the accessible scientific literature detailing the use of this compound for this application.

Synthesis of Pharmaceutically Relevant Scaffolds

This compound's structure suggests its potential as a linker or building block in the synthesis of pharmaceutical compounds.

Examples in Approved Drug Synthesis (e.g., Latanoprostene Bunod Precursors)

Latanoprostene bunod is an approved medication for reducing intraocular pressure. nih.govresearchgate.net Its synthesis involves the esterification of latanoprost (B1674536) acid with a butanediol (B1596017) mononitrate moiety. nih.govnih.gov The available literature and patents on the synthesis of latanoprostene bunod describe the use of precursors such as 4-bromobutyl nitrate (B79036) or 1,4-dibromobutane (B41627), which is subsequently nitrated. nih.gov There is no evidence in the public domain to suggest that this compound is used as a precursor in the synthesis of latanoprostene bunod.

Precursors for Self-Assembled Monolayers (SAMs)

This compound serves as a valuable precursor in the synthesis of molecules designed for the formation of Self-Assembled Monolayers (SAMs). SAMs are highly ordered molecular assemblies that spontaneously form on a solid surface, offering a powerful method for modifying surface properties at the molecular level. The utility of this compound in this context lies in its bifunctional nature, possessing a terminal alkyl bromide for conversion into a surface-active group and a pivalate ester that can be retained or modified depending on the desired functionality of the SAM.

The primary application of this compound in this field is its conversion to thiol-based precursors, which are the most common molecules used for creating SAMs on noble metal surfaces such as gold, silver, and copper. The thiol group exhibits a strong affinity for these metals, leading to the formation of a stable, well-ordered monolayer.

A key intermediate derived from this compound is S-(4-bromobutyl) thioacetate (B1230152). This compound is utilized as a precursor where the thioacetate group serves as a protected form of the thiol. sigmaaldrich.com This protection is crucial as free thiols can readily oxidize to disulfides, which would prevent the proper formation of the monolayer. The thioacetate group offers high chemical stability in air and solution, preventing undesirable oxidation of the thiol functionality.

The synthesis of the thiol precursor from this compound typically involves a two-step process:

Nucleophilic Substitution: The bromine atom in this compound is displaced by a sulfur nucleophile. A common method for this transformation is the reaction with potassium thioacetate (KSAc) to yield the corresponding S-4-(pivaloyloxy)butyl thioacetate.

Deprotection: The resulting thioacetate is then deprotected to unveil the free thiol. This is often achieved by hydrolysis under basic or acidic conditions. Concurrently or subsequently, the pivalate group can be hydrolyzed if a terminal hydroxyl group is desired for the SAM.

The general synthetic route starting from an alkyl halide to a thiol is a well-established method in organic synthesis. researchgate.netjmaterenvironsci.com The resulting ω-functionalized alkanethiols are the fundamental building blocks for creating SAMs with tailored surface properties. The properties of the SAM, such as wettability and chemical reactivity, can be precisely controlled by the terminal functional group of the alkanethiol. researchgate.net

The table below summarizes the key compounds involved in the synthesis of SAM precursors from this compound.

Compound NameMolecular FormulaRole
This compoundC₉H₁₇BrO₂Starting Material
Potassium thioacetateC₂H₃KOSReagent
S-(4-Bromobutyl) thioacetateC₆H₁₁BrOSProtected Thiol Precursor sigmaaldrich.com
4-Mercaptobutyl pivalateC₉H₁₈O₂SThiol Precursor for SAMs

The final thiol precursor, 4-mercaptobutyl pivalate, can then be deposited onto a metal substrate, typically from an ethanolic solution, to form the SAM. utwente.nl The thiol headgroup chemisorbs onto the metal surface, while the alkyl chain with the terminal pivalate group extends outwards, forming a densely packed and ordered monolayer. The presence of the bulky pivalate group can influence the packing density and surface properties of the resulting SAM.

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucudation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural determination of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Bromobutyl pivalate (B1233124), both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming its molecular structure.

¹H NMR Spectral Analysis

Proton NMR spectroscopy of 4-Bromobutyl pivalate provides a distinct fingerprint of its hydrogen atoms. The chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) of the proton signals are key to assigning the different proton environments within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), exhibits characteristic signals corresponding to the pivaloyl and the bromobutyl moieties. The nine chemically equivalent protons of the tert-butyl group of the pivaloyl moiety characteristically appear as a sharp singlet in the upfield region of the spectrum. The protons of the butyl chain appear as distinct multiplets due to spin-spin coupling with adjacent non-equivalent protons. The methylene (B1212753) group attached to the oxygen atom of the ester is deshielded and thus resonates at a higher chemical shift compared to the other methylene groups. The methylene group bonded to the bromine atom also experiences deshielding, leading to a downfield shift.

A representative dataset for the ¹H NMR spectrum of this compound is presented in the interactive table below:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(CH₃)₃C-1.19Singlet-
-OCH₂CH₂ CH₂Br1.80Multiplet-
-OCH₂CH₂CH₂ Br1.95Multiplet-
-OCH₂ CH₂CH₂Br4.08Triplet6.3
-OCH₂CH₂CH₂ Br3.43Triplet6.6

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer used.

¹³C NMR Spectral Analysis

Complementing the information from ¹H NMR, carbon-13 NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a single peak, allowing for a direct count of the non-equivalent carbon environments.

The spectrum of this compound will show distinct signals for the quaternary carbon and the methyl carbons of the pivaloyl group, as well as for the four methylene carbons of the bromobutyl chain. The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum. The carbon atom bonded to the bromine atom is also shifted downfield due to the electronegativity of the halogen.

The table below summarizes the typical ¹³C NMR chemical shifts for this compound:

Carbon AtomChemical Shift (δ, ppm)
C (CH₃)₃38.7
C(C H₃)₃27.2
-OC =O178.4
-OC H₂CH₂CH₂Br63.8
-OCH₂C H₂CH₂Br29.8
-OCH₂CH₂C H₂Br27.8
-OCH₂CH₂CH₂Br 33.1

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry serves as a crucial tool for confirming its molecular identity.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the mass of the intact molecule. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately a 1:1 intensity ratio. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound may include the loss of the tert-butyl group, cleavage of the ester bond, and loss of the bromine atom. The resulting fragmentation pattern is unique to the molecule and can be used to confirm its structure.

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of chemical compounds by separating them from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique. For a non-volatile compound like this compound, reversed-phase HPLC is a suitable method. In this setup, the compound is passed through a column packed with a non-polar stationary phase, and a polar mobile phase is used for elution. The purity of the sample is determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to the concentration of the compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique for monitoring the progress of a reaction and assessing the purity of the product. A small spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system (mobile phase). The purity is indicated by the presence of a single spot after visualization (e.g., under UV light or by staining). The retention factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific chromatographic conditions.

Future Research Directions and Synthetic Innovations

Development of Novel Synthetic Pathways

The traditional synthesis of 4-Bromobutyl pivalate (B1233124) likely involves standard esterification of 4-bromo-1-butanol (B1194514) with pivaloyl chloride or pivalic anhydride, or the bromination of butyl pivalate. However, future research is geared towards developing more efficient, sustainable, and atom-economical synthetic routes.

Green Chemistry and Biocatalysis: Emerging trends in green chemistry are pushing for the replacement of hazardous reagents and solvents. Future pathways could involve enzymatic processes. For instance, lipase-catalyzed esterification of 4-bromo-1-butanol with a pivalate source in a solvent-free system or in green solvents like ionic liquids could offer high selectivity and milder reaction conditions. Furthermore, the use of haloperoxidase enzymes could provide a biocatalytic route for the direct bromination of a butyl pivalate precursor, minimizing the use of harsh brominating agents. rsc.org

Photocatalysis and Flow Chemistry: Visible-light photocatalysis represents a powerful tool for forging new synthetic pathways. mdpi.comrsc.org A potential innovative route could involve the photocatalytic anti-Markovnikov hydrobromination of a corresponding homoallylic pivalate ester. Integrating such photochemical methods into continuous flow reactors could enhance reaction efficiency, safety, and scalability, allowing for precise control over reaction parameters and minimizing waste.

Mechanochemistry: Solvent-free synthetic methods, such as mechanochemistry (ball milling), are gaining traction for their environmental benefits. A future approach could involve the direct, solvent-less reaction of a salt of pivalic acid with 1,4-dibromobutane (B41627) under mechanical force, potentially catalyzed by a solid-supported reagent. This would eliminate the need for bulk solvents, simplifying purification and reducing environmental impact.

The table below summarizes potential novel synthetic approaches for 4-Bromobutyl pivalate.

Synthetic ApproachPrecursorsKey Advantages
Enzymatic Esterification 4-bromo-1-butanol, Pivalic acid/esterHigh selectivity, Mild conditions, Green solvents
Enzymatic Halogenation Butyl pivalateAvoids harsh brominating agents
Photocatalysis Homoallylic pivalate ester, HBr sourceHigh regioselectivity, Mild conditions
Mechanochemistry Pivalic acid salt, 1,4-dibromobutaneSolvent-free, Reduced waste

Exploration of New Catalytic Applications

The dual functionality of this compound makes it an intriguing candidate for novel catalytic applications, either as a substrate that delivers a specific structural motif or as a molecule where one functional group influences the reactivity of the other.

Role in C-H Activation Catalysis: The pivalate group is known to act as a crucial component in transition metal-catalyzed C-H activation reactions. acs.orgrsc.orgresearchgate.net Pivalic acid is often used as an additive where the pivalate anion can act as a proton shuttle or participate directly in the C-H bond cleavage event, often referred to as a concerted metalation-deprotonation (CMD) pathway. researchgate.net Future research could explore using this compound in reactions where the ester moiety acts as an intramolecular directing group or ligand, potentially enabling site-selective C-H functionalization at a distal position of a larger molecule to which it is tethered via its bromide handle. The pivalate's steric bulk could also influence the regioselectivity of catalytic transformations.

Precursor for Organometallic Reagents: The carbon-bromine bond can be readily converted into a carbon-metal bond, opening up a vast array of cross-coupling reactions. mdpi.com this compound can serve as a precursor to organometallic reagents such as Grignard reagents or, more notably, stable organozinc pivalates. nih.gov These organozinc reagents show enhanced stability and unique reactivity in cobalt- or palladium-catalyzed cross-coupling reactions, allowing the "Bu-OPiv" moiety to be coupled with various aryl, heteroaryl, or vinyl halides. nih.gov This strategy would be a powerful tool for introducing this specific alkyl chain into complex molecules like pharmaceuticals and agrochemicals.

The following table outlines potential catalytic applications.

Application AreaRole of this compoundPotential Reaction
C-H Activation Source of intramolecular pivalate ligand/directing groupPalladium-catalyzed distal C-H arylation
Cross-Coupling Precursor to organometallic reagentsCobalt-catalyzed Negishi coupling of the derived organozinc pivalate
Cross-Coupling Electrophilic substrateSuzuki-Miyaura coupling with arylboronic acids to form Ar-butyl-pivalate

Advanced Functionalization Strategies

Beyond its synthesis and catalytic use, future research will undoubtedly focus on advanced strategies to chemically modify this compound, using it as a versatile building block for more complex structures.

Nucleophilic Substitution and Derivatization: The primary alkyl bromide is an excellent electrophile for SN2 reactions. chemtube3d.com This allows for the straightforward introduction of a wide range of functional groups by reacting this compound with various nucleophiles. This strategy can be used to synthesize a library of compounds with the general structure X-(CH₂)₄-OPiv, where X can be an azide (B81097), cyanide, thiol, secondary amine, or other functionalities. These derivatives could serve as valuable intermediates in medicinal chemistry or materials science.

Radical-Mediated Functionalization: Modern synthetic chemistry has seen a resurgence in radical-based reactions, which offer unique reactivity patterns. libretexts.orgnih.gov The carbon-bromine bond of this compound can be a precursor for carbon-centered radicals under photoredox or other radical initiation conditions. These radicals could then participate in a variety of transformations, including:

Radical C-C bond formation: Inter- or intramolecular addition to alkenes or alkynes. libretexts.org

Radical C-H functionalization/arylation: Minisci-type reactions with electron-deficient heterocycles. nih.gov

Radical Borylation: Conversion of the C-Br bond to a C-B bond, yielding a versatile alkylboronic ester.

Late-Stage C-H Functionalization: While the C-Br bond is the most reactive site, advanced catalytic methods could enable the selective functionalization of the C-H bonds along the butyl chain. researchgate.net For example, directed C-H activation or metallaphotocatalysis could potentially modify the methylene (B1212753) groups, leading to novel and otherwise inaccessible derivatives. nih.gov

The table below lists key functionalization strategies.

Functionalization StrategyReagent/Catalyst TypeResulting Functional Group
Nucleophilic Substitution Sodium azide, Potassium cyanideAzide, Nitrile
Radical Borylation Bis(pinacolato)diboron, PhotocatalystBoronic ester
Radical Alkenylation Styrene, Radical initiator-CH(Ph)CH₂-(CH₂)₃-OPiv

Q & A

Q. What are the common synthetic routes for 4-Bromobutyl pivalate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via esterification of 4-bromobutanol with pivalic acid derivatives (e.g., pivaloyl chloride) under anhydrous conditions. Key factors include:
  • Catalysts : Use of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) to enhance ester formation.
  • Solvents : Polar aprotic solvents (e.g., DCM, THF) improve reaction homogeneity and reduce side reactions.
  • Temperature : Moderate heating (40–60°C) balances reaction rate and decomposition risks.
  • Purification : Column chromatography or distillation is critical for isolating high-purity products, as residual bromoalkanes or unreacted pivalate derivatives may complicate downstream applications .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm ester linkage formation (e.g., δ ~1.2 ppm for pivalate tert-butyl protons) and bromobutyl chain integrity (δ ~3.4 ppm for Br-CH₂ protons).
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (expected m/z ~265 for C₉H₁₇BrO₂).
  • Elemental Analysis : Quantify Br and C content to ensure stoichiometric consistency.
  • HPLC : Reverse-phase chromatography with UV detection identifies impurities from incomplete esterification or degradation .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

  • Methodological Answer :
  • Moisture Sensitivity : Hydrolysis of the ester bond can occur in humid environments. Store under inert gas (N₂/Ar) in sealed containers with desiccants.
  • Light Sensitivity : UV exposure may degrade the bromoalkyl chain. Use amber glassware and store in darkness.
  • Temperature : Long-term storage at –20°C minimizes thermal decomposition. Stability assays (TGA/DSC) can quantify degradation thresholds .

Advanced Research Questions

Q. How does the steric bulk of the pivalate group influence reactivity in Rh-catalyzed C–H functionalization reactions involving this compound?

  • Methodological Answer : The tert-butyl group in pivalate acts as a steric shield, directing Rh catalysts to specific C–H bonds via chelation. For example:
  • Five-membered metallacycle formation : Rh(I) coordinates with the pivalate oxygen, favoring activation of proximal β-C–H bonds in the bromobutyl chain.
  • Selectivity modulation : Bulkier pivalate groups reduce competing pathways (e.g., γ-C–H activation) by sterically hindering alternative coordination sites. Kinetic studies using deuterium-labeled analogs can quantify regioselectivity trends .

Q. What mechanistic insights explain contradictions in catalytic efficiency when using this compound in polymer synthesis versus small-molecule coupling?

  • Methodological Answer : Discrepancies arise from divergent transition states:
  • Polymerization : In ring-opening alternating copolymerization (ROAC), cesium pivalate forms a 1:1 complex with the growing polymer chain, favoring epoxide insertion via nucleophilic attack by the chain-end carboxylate (Path A). The tert-butyl group stabilizes intermediates but does not participate in chain transfer, ensuring high molecular weight polymers .
  • Small-molecule coupling : In Suzuki-Miyaura reactions, Pd catalysts may undergo oxidative addition with the C–Br bond, but steric hindrance from the pivalate group can slow transmetalation. Competitive pathways (e.g., debromination) require optimization of ligands (e.g., bulky phosphines) to improve yields .

Q. How can researchers address challenges in achieving enantioselectivity when using this compound in asymmetric organocatalysis?

  • Methodological Answer :
  • Chiral auxiliaries : Incorporate enantiopure pivalate derivatives (e.g., (R)- or (S)-configured tert-butyl groups) to induce asymmetry in transition states.
  • Transition-state modeling : DFT calculations predict favorable interactions (e.g., hydrogen bonding between pivalate carbonyl and Hantzsch ester NH groups) that enhance enantiomeric excess (ee).
  • Solvent effects : Low-polarity solvents (e.g., cyclopentyl methyl ether) stabilize stereoselective intermediates, as demonstrated in thiophosphorus acid-catalyzed reactions .

Data Contradiction Analysis

Q. Why do reductive deoxygenation methods for esters yield inconsistent results with this compound compared to other aliphatic esters?

  • Methodological Answer : Trichlorosilane-based reductive deoxygenation ( ) often fails for this compound due to:
  • Competitive Si–O Bond Formation : The pivalate’s steric bulk hinders SiCl₃ coordination to the ester carbonyl, favoring side reactions with the bromoalkyl group.
  • Alternative Pathways : Bromine’s electronegativity directs reduction toward C–Br cleavage rather than ester deoxygenation. Comparative studies using non-halogenated analogs (e.g., butyl pivalate) can isolate steric vs. electronic effects .

Tables for Key Data

Table 1 : Optimized Conditions for this compound Synthesis

ParameterOptimal RangeImpact on Yield/PurityReference
CatalystH₂SO₄ (5 mol%)Maximizes esterification rate
SolventDCMReduces hydrolysis side reactions
Reaction Time12–24 hBalances conversion vs. degradation

Table 2 : Selectivity in Rh-Catalyzed C–H Activation

SubstrateMajor ProductSelectivity Factor (β:γ)Reference
This compoundβ-C–H arylation8:1
Butyl pivalateγ-C–H arylation1:3

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